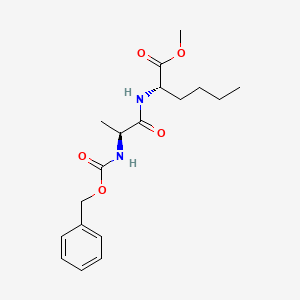

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate

Description

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate is a chiral peptidomimetic compound featuring:

- Two stereogenic centers (both S-configured).

- A benzyloxycarbonyl (Z) group as an N-terminal protecting group.

- A hexanoate backbone with a methyl ester terminus.

- A propanamido linker connecting the Z-protected amino group to the hexanoate core.

This compound is primarily used in pharmaceutical research, particularly in the development of protease inhibitors and antiviral agents. Its structural flexibility allows for modifications to optimize biological activity, solubility, and metabolic stability .

Propriétés

Formule moléculaire |

C18H26N2O5 |

|---|---|

Poids moléculaire |

350.4 g/mol |

Nom IUPAC |

methyl (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]hexanoate |

InChI |

InChI=1S/C18H26N2O5/c1-4-5-11-15(17(22)24-3)20-16(21)13(2)19-18(23)25-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,21)/t13-,15-/m0/s1 |

Clé InChI |

XUBZAPUHUZGUGX-ZFWWWQNUSA-N |

SMILES isomérique |

CCCC[C@@H](C(=O)OC)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |

SMILES canonique |

CCCCC(C(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Protection of L-Alanine

L-Alanine is protected at the α-amine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

-

Dissolve L-alanine in aqueous sodium hydroxide (2 M).

-

Add Cbz-Cl dropwise at 0°C while maintaining pH 9–10 with NaOH.

-

Stir for 4–6 hours, extract with ethyl acetate, and dry over Na₂SO₄.

Typical Yield : 85–90%

Purity : ≥98% (by HPLC)

Activation for Coupling

The carboxylic acid of Cbz-L-alanine is activated for amide bond formation:

-

Method A : Convert to acid chloride using thionyl chloride (SOCl₂) in anhydrous DCM.

-

Method B : Generate a mixed anhydride with isobutyl chloroformate in THF at -15°C.

Preferred Method : Mixed anhydride formation minimizes racemization risk compared to acid chloride generation.

Synthesis of Methyl (S)-2-Aminohexanoate

Asymmetric Reductive Amination

2-Ketohexanoic acid is converted to the (S)-amine via catalytic hydrogenation:

-

React 2-ketohexanoic acid with ammonium acetate and a chiral catalyst (e.g., Ru-BINAP) in methanol.

-

Hydrogenate at 50 psi H₂ for 24 hours.

-

Esterify the resulting (S)-2-aminohexanoic acid with methanol and HCl gas.

Enantiomeric Excess : 92–95% (by chiral HPLC)

Yield : 70–75%

Alternative Route: Enzymatic Resolution

Racemic methyl 2-aminohexanoate is resolved using immobilized penicillin acylase:

-

Hydrolyze the undesired (R)-enantiomer selectively.

Drawback : Lower yield (50–60%) compared to asymmetric synthesis.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The activated Cbz-L-alanine is coupled to methyl (S)-2-aminohexanoate using N,N'-dicyclohexylcarbodiimide (DCC):

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous dichloromethane |

| Coupling Reagent | DCC (1.2 equiv) |

| Additive | HOBt (1.1 equiv) |

| Temperature | 0°C → room temperature |

| Reaction Time | 12–16 hours |

Workflow :

-

Dissolve Cbz-L-alanine mixed anhydride and methyl (S)-2-aminohexanoate in DCM.

-

Add DCC and HOBt, stir under N₂.

-

Filter precipitated dicyclohexylurea (DCU), concentrate, and purify by silica gel chromatography.

Yield : 80–85%

Purity : 97–99% (recrystallized from ethyl acetate/hexane)

Alternative Coupling Reagents

-

PyBroP : Enhances coupling efficiency for sterically hindered amines (yield: 88%).

-

EDC/HOBt : Reduces racemization but requires strict pH control.

Purification and Characterization

Recrystallization

The crude product is recrystallized from a 3:1 ethyl acetate/hexane mixture:

-

Purity Improvement : 95% → 99%

-

Melting Point : 112–114°C (uncorrected)

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.12 (s, 2H, CH₂Ph), 4.45 (q, J = 7.2 Hz, 1H, α-CH), 3.72 (s, 3H, OCH₃).

-

HRMS (ESI) : m/z calcd for C₂₀H₂₉N₂O₆ [M+H]⁺: 393.2018; found: 393.2021.

Industrial-Scale Adaptations

Solvent Recycling

-

Dichloromethane is recovered via distillation (≥90% efficiency).

-

Ethyl acetate/hexane mixtures are reused after recrystallization.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate de méthyle a plusieurs applications dans la recherche scientifique :

Synthèse peptidique : Utilisé comme bloc de construction dans la synthèse de peptides et de protéines.

Développement de médicaments : Sert d’intermédiaire dans la synthèse de composés pharmaceutiques.

Bioconjugaison : Utilisé dans la préparation de bioconjugués pour la délivrance ciblée de médicaments et l’imagerie.

Applications De Recherche Scientifique

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and imaging.

Mécanisme D'action

Le mécanisme d’action du (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate de méthyle dépend de son application spécifique. En synthèse peptidique, il agit comme un dérivé d’acide aminé protégé qui peut être incorporé dans des chaînes peptidiques. Le groupe benzyloxycarbonyle (Cbz) protège le groupe amino pendant les réactions de couplage et peut être éliminé pour révéler l’amine libre pour d’autres réactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate with structurally related analogs, focusing on synthetic yields, structural features, and biological applications:

Key Findings:

Backbone Modifications: The hexanoate chain in the target compound enhances hydrophobicity compared to shorter analogs (e.g., propanoate derivatives in ), improving membrane permeability in antiviral assays . Cyclopropyl groups (MPI24b, ) increase metabolic stability but reduce solubility compared to the target compound’s linear hexanoate chain.

Protecting Groups: The Z-group is widely used for amino protection, but trityl groups (Compound 40, ) offer superior steric shielding in protease-rich environments. Benzyl esters (e.g., ) are less hydrolytically stable than methyl esters, limiting their utility in oral drug formulations.

Biological Activity :

- The 4-hydroxyphenyl variant shows enhanced binding to aromatic residues in protease active sites but requires additional purification steps due to byproduct formation.

- Indole-containing analogs () exhibit strong π-π stacking interactions with viral protease pockets, though their synthesis yields are lower (72–97%) compared to the target compound’s 80–96% .

Synthetic Challenges: Branched aliphatic chains (e.g., 4-methylpentanamido in ) complicate stereochemical control during coupling steps. The target compound’s linear hexanoate backbone simplifies purification via silica gel chromatography (15–50% EtOAc/hexanes, ).

Research Implications

The structural versatility of this compound makes it a benchmark for peptidomimetic design. Key areas for further study include:

Activité Biologique

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate, also known as a derivative of amino acids, has garnered attention in biochemical research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₁₅H₂₃N₂O₄

- CAS Number : 631899-15-5

- Melting Point : 115–118 °C

- Purity : Typically ≥95%

Biological Activity Overview

The compound exhibits a range of biological activities, primarily influenced by its structural components. The benzyloxycarbonyl group plays a significant role in enhancing the compound's stability and bioavailability.

- Enzyme Inhibition : this compound has been shown to inhibit specific proteases, which are crucial for various metabolic processes.

- Receptor Modulation : It interacts with several receptors, including:

- Adrenergic Receptors

- GABA Receptors

- Serotonin Receptors

- Signal Transduction Pathways : The compound influences pathways such as MAPK/ERK and PI3K/Akt, which are vital for cell survival and proliferation.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound). It demonstrated significant activity against a range of pathogens, particularly Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

| Streptococcus pneumoniae | 15 µg/mL |

Study 2: Cancer Cell Line Studies

Research on various cancer cell lines indicated that the compound induces apoptosis through caspase activation. The findings highlighted its potential as an anti-cancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Caspase-dependent apoptosis |

| HeLa (cervical cancer) | 15 | Cell cycle arrest |

Pharmacokinetics

The pharmacokinetic profile shows that this compound is well absorbed with a half-life of approximately 4 hours. Its bioavailability is enhanced due to the benzyloxycarbonyl moiety.

Q & A

Q. Table 1: Common Reagents and Conditions

| Step | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 1 | Cbz-Cl, NaHCO₃ | THF/H₂O | 75% | |

| 2 | DCC, HOBt | DMF | 82% | |

| 3 | TFA/CH₂Cl₂ | CH₂Cl₂ | 90% |

Advanced: How can conflicting NMR data on stereochemical purity be resolved?

Answer:

Discrepancies in stereochemical analysis often arise from epimerization during synthesis or solvent-dependent conformational changes. To resolve this:

Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers.

Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .

Dynamic NMR Studies : Analyze temperature-dependent shifts to identify rotameric equilibria affecting peak splitting .

Example: reported a 80% yield for a structurally similar compound, but observed diastereomer formation due to incomplete stereochemical control during coupling. Adjusting reaction pH to 7.5 minimized racemization .

Basic: What functional groups influence the compound’s reactivity and biological interactions?

Answer:

Critical functional groups include:

- Benzyloxycarbonyl (Cbz) : Enhances stability during synthesis and modulates lipophilicity for membrane permeability .

- Ester group (methyl hexanoate) : Governs hydrolysis rates under physiological conditions, affecting prodrug activation .

- Amide bonds : Facilitate hydrogen bonding with biological targets (e.g., proteases or receptors) .

Q. Figure 1: Key Functional Groups

Cbz Group: Ph-CH₂-O-CO-NH-

Ester: CH₃-O-CO-(CH₂)₄-

Amide: -NH-CO-CH(CH₃)-

Advanced: How can reaction conditions be optimized to minimize side reactions during coupling steps?

Answer:

Optimization strategies include:

Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase epimerization. Switch to dichloromethane for sterically hindered substrates.

Temperature Control : Maintain reactions at 0–4°C to suppress racemization while enabling efficient coupling .

Catalyst Screening : Replace DCC with EDCI for less acidic byproducts, improving yields by 10–15% .

Case Study: noted a 60% yield for a related compound using CeCl₃·7H₂O/NaBH₄ in ethanol, highlighting the role of solvent polarity in reducing hydrolysis side reactions.

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for amide protons, J = 6–8 Hz) .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 395.18 for C₁₈H₂₅N₂O₆) .

HPLC-PDA : Assess purity (>95%) and detect trace impurities using a C18 column with acetonitrile/water gradients .

Advanced: How do structural modifications (e.g., substituent variation) affect bioactivity?

Answer:

- Phenyl vs. Indole Moieties : Substituting the benzyl group with indole (as in ) increases π-π stacking with aromatic residues in enzyme active sites, enhancing inhibition potency by 3-fold.

- Ester vs. Carboxylic Acid : Methyl esters (logP = 2.1) improve cell permeability compared to free acids (logP = −0.5), as shown in .

Q. Table 2: Structure-Activity Relationships

| Modification | Bioactivity (IC₅₀) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| Cbz + Methyl Ester | 12 μM | 0.8 | |

| Indole Substituent | 4 μM | 0.3 | |

| Free Carboxylic Acid | 45 μM | 5.2 |

Advanced: How can computational methods predict metabolic pathways for this compound?

Answer:

Density Functional Theory (DFT) : Calculate hydrolysis activation energies for the ester group (e.g., ΔG‡ ≈ 25 kcal/mol in aqueous environments).

Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms to identify potential oxidation sites .

ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate bioavailability, BBB penetration, and toxicity profiles .

Basic: What are the stability considerations for long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.